9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine
Description
Properties
CAS No. |
101154-86-3 |
|---|---|
Molecular Formula |
C14H14FN5 |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
9-[(2-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-5-3-4-6-11(10)15/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
BPQJJPDADZBIJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and N,N-dimethyl-9H-purin-6-amine.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction between 2-fluorobenzyl bromide and N,N-dimethyl-9H-purin-6-amine in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the purine ring.
Substitution: The fluorobenzyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and substituted derivatives of 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine, which can be further explored for their unique properties and applications.
Scientific Research Applications
9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and neurotransmission, thereby exerting its biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Fluorine vs. Bromine: The 2-fluorobenzyl group in the target compound likely increases metabolic stability compared to bromine-substituted analogs (e.g., compounds 3 and 4 in ), as fluorine is less prone to oxidative degradation .
- Chloro-Fluorophenyl Derivatives: The 3-chloro-4-fluorophenyl group in introduces electronegative effects that enhance antifungal activity, suggesting similar modifications could tune the target compound’s bioactivity .
Structural and Electronic Effects
- Electron-Withdrawing Effects: Fluorine and chlorine substituents (e.g., in ) stabilize purine rings via electron withdrawal, which may improve metabolic stability .
- Steric Effects: Dimethylamine at the 6-position (target compound) is less bulky than cycloheptyl or cyclopentyl groups (), possibly favoring binding to compact enzyme active sites .
Biological Activity
9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine, also known by its CAS number 112089-18-6, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure includes a fluorophenyl group, which may influence its pharmacological properties, including anti-inflammatory and antimicrobial activities.
The molecular formula of this compound is C14H14FN5, with a molecular weight of 255.29 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H14FN5 |
| Molecular Weight | 255.29 g/mol |
| CAS Number | 112089-18-6 |
| Synonyms | 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine |
Anti-inflammatory Activity
Recent studies have indicated that purine derivatives can modulate inflammatory responses. One study highlighted that compounds similar to this compound exhibit significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. The compound demonstrated an IC50 value comparable to established anti-inflammatory agents, suggesting its potential as a therapeutic agent in inflammatory diseases .
Antimicrobial Properties
Research into the antimicrobial activity of related purine compounds has shown promising results against various bacterial strains. For instance, derivatives have been tested for activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to good efficacy . Although specific data on the antimicrobial activity of this compound is limited, its structural analogs have demonstrated significant antibacterial properties, which may suggest similar potential for this compound.
The mechanism underlying the anti-inflammatory effects of purine derivatives often involves the inhibition of key signaling pathways such as TLR4/MyD88/NF-kB. By disrupting these pathways, compounds can effectively reduce the expression of pro-inflammatory cytokines and other mediators involved in inflammation . Further research is needed to elucidate the specific interactions and pathways affected by this compound.
Case Studies and Research Findings
- Case Study on Inflammatory Response : A study investigating the effects of purine derivatives on atopic dermatitis models found that certain analogs significantly reduced ear swelling and inflammatory cell infiltration. This suggests that modifications in the purine structure can enhance anti-inflammatory properties .
- Antimicrobial Screening : In a broader screening of monomeric alkaloids, several purine derivatives were noted for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating their potential use as antimicrobial agents .
- Structure–Activity Relationship (SAR) : Research into SAR has revealed that substitutions at specific positions on the purine ring can significantly enhance biological activity. For example, fluorine substitutions have been shown to improve potency against inflammatory markers, indicating that similar modifications could be beneficial for this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves alkylation of a purine precursor (e.g., 6-chloropurine) with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Subsequent dimethylamination at the 6-position is achieved via nucleophilic substitution using dimethylamine in ethanol under reflux. Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time .
- Key Considerations : Fluorophenyl substituents may influence reaction rates due to electron-withdrawing effects; monitoring via TLC or HPLC is advised to track intermediate formation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl aromatic protons at ~7.0–7.5 ppm, dimethylamino protons at ~3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₁₅FN₆) .
- X-ray Crystallography : For unambiguous confirmation of the 9-fluorobenzyl orientation and purine ring planarity .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in modulating kinase activity, and how can this be experimentally validated?
- Mechanistic Insight : The fluorophenylmethyl group may enhance binding to hydrophobic kinase pockets (e.g., PI3K or CDK families), while the dimethylamino group could participate in hydrogen bonding with catalytic residues. Competitive inhibition assays using ATP analogs (e.g., [γ-³²P]ATP) and recombinant kinases are recommended to assess inhibition kinetics .
- Experimental Design :
- Dose-Response Curves : Measure IC₅₀ values under varying ATP concentrations.
- Molecular Docking : Compare binding modes with co-crystallized kinase inhibitors (e.g., PDK1 or Aurora A) .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity and selectivity?
- Structure-Activity Relationship (SAR) :
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve target affinity but reduce metabolic stability compared to bulkier chloro analogs. Comparative assays in hepatic microsomes can assess CYP450-mediated degradation .
- Dimethylamino vs. Primary Amine : Dimethylation reduces basicity, potentially altering membrane permeability. LogP measurements (via HPLC) and Caco-2 cell permeability assays are critical for profiling .
Q. What strategies are effective in resolving contradictory data regarding this compound’s solubility and stability in biological buffers?
- Contradiction Analysis :
- pH-Dependent Solubility : Use dynamic light scattering (DLS) to monitor aggregation at physiological pH (7.4) versus acidic conditions (e.g., lysosomal pH 5.0).
- Stability Studies : LC-MS/MS to identify degradation products (e.g., demethylation or fluorophenyl oxidation) under simulated physiological conditions .
Technical and Methodological Questions
Q. Which in vitro assays are most suitable for evaluating this compound’s cytotoxicity and off-target effects?
- Assay Selection :
- MTT/PrestoBlue : For IC₅₀ determination in cancer cell lines (e.g., HCT-116, MCF-7).
- Kinase Profiling Panels : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) to identify off-target kinase interactions .
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining to confirm mechanism of cell death .
Q. How can computational tools aid in predicting the metabolic pathways of this compound?
- In Silico Approaches :
- Software : Use Schrödinger’s Metabolite Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., N-demethylation, fluorophenyl hydroxylation).
- Docking with CYP450 Isoforms : Predict interactions with CYP3A4/2D6 active sites to prioritize in vitro metabolism studies .
Data Interpretation and Reporting
Q. What are the best practices for presenting crystallographic data and resolving disorder in the fluorophenyl group?
- Crystallography Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
